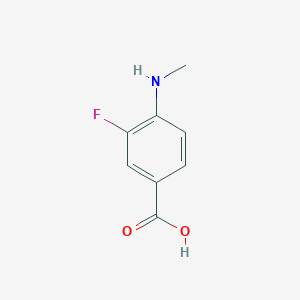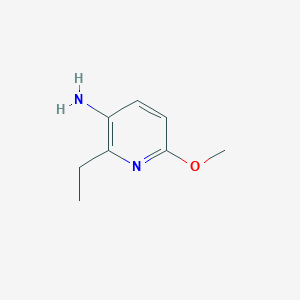
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4-Thiazolidinedione derivatives, such as “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-”, often involves Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in polyethylene glycol-300 . This process can be followed by reduction using hydrogen gas and a Pd/C catalyst to create a library of conjugates .Molecular Structure Analysis
The molecular structure of “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H7NO2S/c12-10-9(11-13)7-14-8(10)6-5-3-1-2-4-5/h1-4,6H,(H,11,12,13)/b9-6- .Chemical Reactions Analysis
2,4-Thiazolidinedione may be used in the synthesis of sixteen 5-arylidene-2,4-thiazolidinediones, via ultrasound-promoted aldol condensation reaction . It may also be used as a starting material for the synthesis of drugs with antihyperglycemic activity .Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves binding to PPARγ and inducing a conformational change that allows for coactivator recruitment and subsequent gene transcription. This leads to increased expression of genes involved in glucose and lipid metabolism and reduced expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- include improved insulin sensitivity, reduced blood glucose levels, and reduced inflammation and oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting potential therapeutic applications for type 2 diabetes and obesity-related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- in lab experiments is its specificity for PPARγ activation. This allows for targeted investigation of the effects of PPARγ activation on glucose and lipid metabolism. However, one limitation is the potential for off-target effects, as PPARγ is also involved in other physiological processes.
Direcciones Futuras
There are several future directions for research on 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)-. One direction is the investigation of its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease. Another direction is the development of more selective PPARγ agonists to minimize off-target effects. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the effects of PPARγ activation.
Métodos De Síntesis
The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves the reaction of 2,4-thiazolidinedione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- has potential applications in scientific research, particularly in the field of diabetes and obesity. PPARγ activation has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for the treatment of type 2 diabetes. Additionally, PPARγ agonists have been shown to reduce inflammation and oxidative stress, which are associated with obesity-related metabolic disorders.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

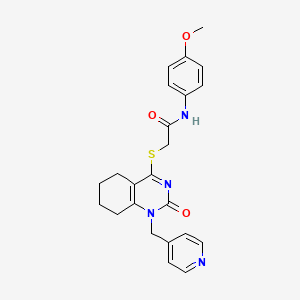
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride](/img/structure/B2622000.png)
![2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2622001.png)
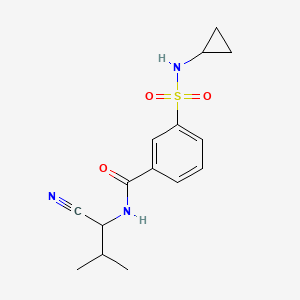
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2622003.png)
![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
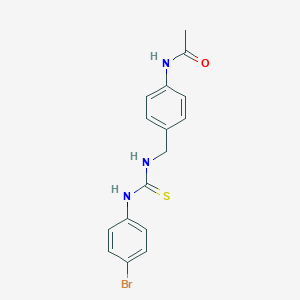
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride](/img/structure/B2622010.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)

